![molecular formula C23H22N4O3 B1235466 2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GP-683 is a small molecule chemical compound that functions as an inhibitor of the enzyme adenosine kinase. Adenosine kinase is a key enzyme involved in the regulation of adenosine levels within cells. By inhibiting this enzyme, GP-683 increases the concentration of adenosine, which has various physiological effects, including anti-inflammatory and neuroprotective actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GP-683 involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of GP-683 follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
GP-683 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of GP-683 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from the reactions of GP-683 depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-d]pyrimidine compounds .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of adenosine kinase in biochemical pathways.
Biology: Investigated for its effects on cellular adenosine levels and related physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions such as epilepsy, inflammation, and ischemia due to its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel adenosine kinase inhibitors for pharmaceutical applications
Mechanism of Action
GP-683 exerts its effects by inhibiting the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to adenosine monophosphate. By inhibiting this enzyme, GP-683 increases the concentration of adenosine, which activates adenosine receptors and modulates various physiological processes. The primary molecular targets include adenosine receptors, which are involved in neurotransmission, inflammation, and cellular energy regulation .
Comparison with Similar Compounds
Similar Compounds
- 5’-Amino-5’-deoxyadenosine
- 5-Iodotubercidin
- 5’-Deoxy-5-iodotubercidin
Uniqueness of GP-683
Compared to other adenosine kinase inhibitors, GP-683 has demonstrated improved cellular and tissue penetration, reduced cardiovascular side effects, and enhanced specificity for the adenosine kinase enzyme. These properties make GP-683 a promising candidate for further development and clinical evaluation .
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C23H22N4O3/c1-14-19(28)20(29)23(30-14)27-12-17(15-8-4-2-5-9-15)18-21(24-13-25-22(18)27)26-16-10-6-3-7-11-16/h2-14,19-20,23,28-29H,1H3,(H,24,25,26)/t14-,19-,20-,23-/m1/s1 |
InChI Key |
YPWISWJHVQIXIL-DVHMWJAFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4)C5=CC=CC=C5)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4)C5=CC=CC=C5)O)O |
Synonyms |
4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo(2,3-d)pyrimidine GP 683 GP683 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)
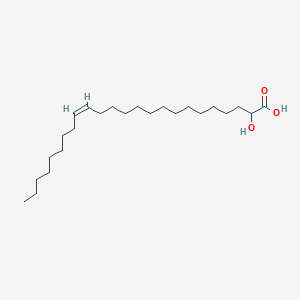
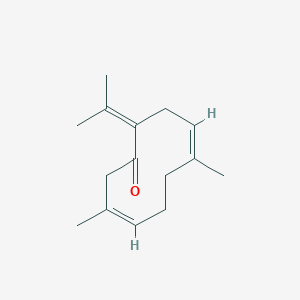
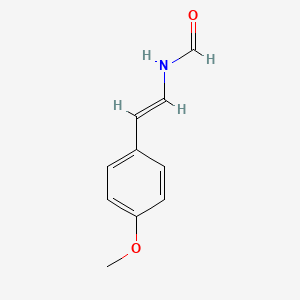

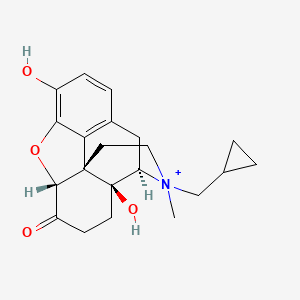
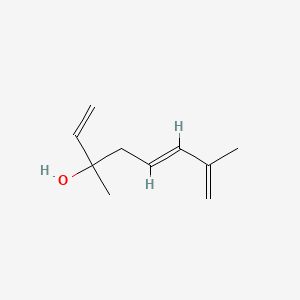
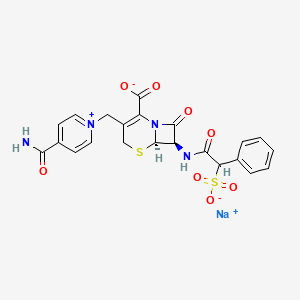
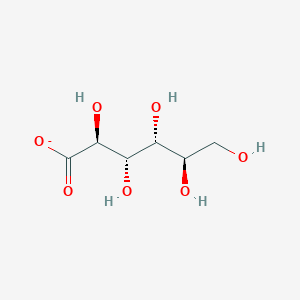
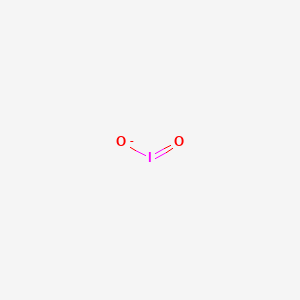
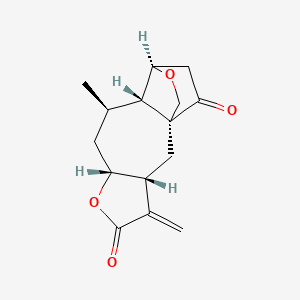
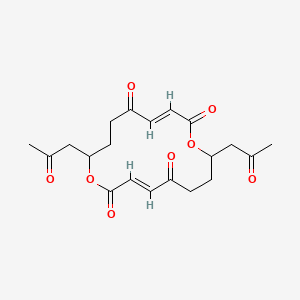
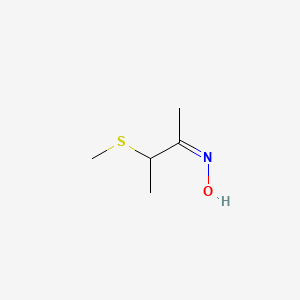
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
